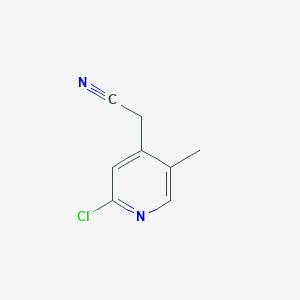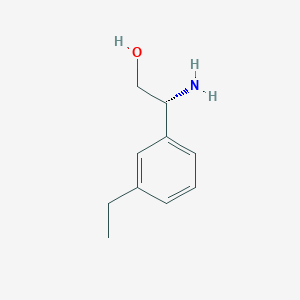
(5R)-5-methylpyrrolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-5-methylpyrrolidin-3-one is a chiral compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams, which are cyclic amides The compound is characterized by the presence of a methyl group at the 5th position and a ketone group at the 3rd position of the pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5R)-5-methylpyrrolidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 5-methyl-2-pyrrolidinone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through catalytic hydrogenation of 5-methyl-2-pyrrolidinone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction is typically conducted in a solvent like ethanol or methanol to facilitate the hydrogenation process.
Analyse Chemischer Reaktionen
Types of Reactions: (5R)-5-methylpyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methyl group at the 5th position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidinones.
Wissenschaftliche Forschungsanwendungen
(5R)-5-methylpyrrolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of (5R)-5-methylpyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(5S)-5-methylpyrrolidin-3-one: The enantiomer of (5R)-5-methylpyrrolidin-3-one, with similar chemical properties but different biological activities.
2-pyrrolidinone: A simpler pyrrolidinone without the methyl group at the 5th position.
N-methylpyrrolidinone: A related compound with a methyl group on the nitrogen atom.
Uniqueness: this compound is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer and other similar compounds. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Eigenschaften
Molekularformel |
C5H9NO |
|---|---|
Molekulargewicht |
99.13 g/mol |
IUPAC-Name |
(5R)-5-methylpyrrolidin-3-one |
InChI |
InChI=1S/C5H9NO/c1-4-2-5(7)3-6-4/h4,6H,2-3H2,1H3/t4-/m1/s1 |
InChI-Schlüssel |
BOBWXPSRJYGDGV-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@@H]1CC(=O)CN1 |
Kanonische SMILES |
CC1CC(=O)CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13559021.png)
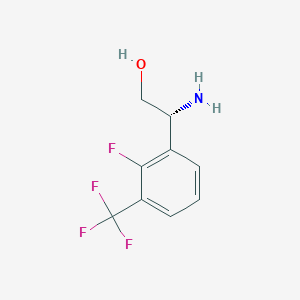

![2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid](/img/structure/B13559045.png)
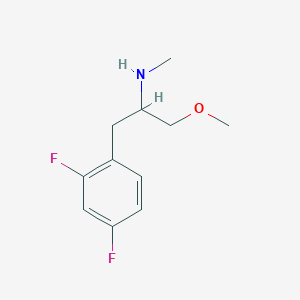
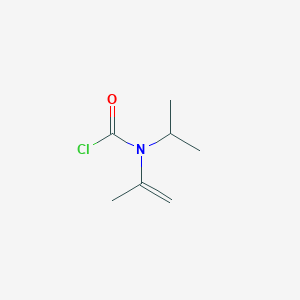
amino}methyl)azetidine-1-carboxylate](/img/structure/B13559053.png)
![2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13559061.png)
![[(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B13559069.png)


